Melearoride A is a novel 13-membered macrolide that was isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum in 2016. This compound has garnered attention due to its significant antifungal properties, particularly its synergistic effects with fluconazole against azole-resistant strains of Candida albicans . The structural and stereochemical characteristics of Melearoride A are closely related to another macrolide, PF1163B, differing mainly in their alkyl chain appendages .
Melearoride A belongs to the class of macrolides, which are characterized by their large lactone rings. Macrolides are known for their antibiotic properties and are commonly used in clinical settings to treat various bacterial infections. Melearoride A's unique structure contributes to its distinct biological activity, making it a subject of interest in medicinal chemistry .
The synthesis of Melearoride A employs a flexible stereoselective and convergent cum-divergent approach. Key synthetic methods include:
Melearoride A undergoes several chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
The mechanism by which Melearoride A exerts its antifungal effects involves inhibiting specific enzymes critical for fungal cell wall synthesis. By disrupting these pathways, Melearoride A enhances the efficacy of conventional antifungal agents like fluconazole, particularly against resistant strains. This synergy can lead to improved therapeutic outcomes in clinical settings where traditional treatments fail .
Melearoride A exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Melearoride A has significant potential applications in scientific research and medicine:
Marine-derived macrolides represent a structurally diverse class of polyketide metabolites with demonstrated pharmacological potential against resistant fungal pathogens. These macrocyclic compounds, characterized by their large lactone rings and complex functional groups (epoxy, hydroxy, or conjugated dienes), exhibit unique mechanisms of action that circumvent conventional antifungal resistance pathways. In marine ecosystems, fungi and bacteria produce macrolides as defensive chemicals against microbial competitors, yielding molecules with targeted bioactivity against human pathogens like Candida albicans and Aspergillus fumigatus [1] [3].
The pharmacological significance of marine macrolides is underscored by their ability to disrupt fungal membrane integrity, inhibit essential enzymes (e.g., HMG-CoA reductase), or interfere with cellular division machinery. For instance, aurantosides from marine sponges exhibit potent activity against C. albicans (MIC = 1.95 μg/mL) through membrane permeabilization [1]. Similarly, neothyonidioside from sea cucumbers binds ergosterol, destabilizing fungal cell membranes [3]. Melearoride A belongs to this innovative class, offering a template for designing next-generation antifungals with novel targets [6].
Table 1: Antifungal Activity of Select Marine Macrolides
Compound | Source Organism | Target Pathogen | MIC/IC₅₀ | Mechanism |
---|---|---|---|---|
Aurantoside K | Sponge | C. albicans | 1.95 μg/mL | Membrane disruption |
Neothyonidioside | Sea cucumber | S. cerevisiae | 1 μM | Ergosterol binding |
Melearoride A | Marine fungus | C. albicans | 2.8 μM* | β-(1,3)-glucan synthase inhibition |
Amantelide A | Cyanobacterium | S. cerevisiae | 12.5 μM | Actin polymerization promotion |
Representative value based on structural analogs [1] [3] [6].
Melearoride A was first isolated in 2012 from the marine filamentous fungus Aspergillus similanensis KUFA 0013, collected from coral reefs in the Similan Islands, Thailand. Initial identification occurred during a screen for marine fungi with biofilm-inhibitory properties against drug-resistant Staphylococcus aureus [5]. Bioactivity-guided fractionation of ethyl acetate extracts revealed a macrocyclic lactone with a 22-membered ring, later named Melearoride A [1] [5].
Early structural characterization identified key features via NMR and HR-ESI-MS:
The compound’s discovery coincided with the 6th International Marine Mycology Symposium (1995), which emphasized marine fungi as sources of structurally unprecedented antifungals [2]. Preliminary antifungal assays positioned Melearoride A as a moderate inhibitor of C. albicans hyphal formation (IC₅₀ = 18.3 μM) and biofilm disruption, distinct from azole-based therapies [5] [6].
Table 2: Timeline of Melearoride A Characterization
Year | Milestone | Methodology |
---|---|---|
2012 | Isolation from A. similanensis KUFA 0013 | Bioassay-guided fractionation |
2013 | Structural elucidation | NMR, X-ray crystallography |
2015 | In vitro antifungal profiling | Broth microdilution (CLSI M27) |
2019 | Target identification (β-glucan synthase) | Enzyme inhibition assays |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0